molecular formula C16H18ClN3 B1524233 1-Benzyl-4-(6-chloropyridin-2-yl)piperazine CAS No. 1220036-26-9

1-Benzyl-4-(6-chloropyridin-2-yl)piperazine

Cat. No. B1524233
CAS RN: 1220036-26-9
M. Wt: 287.79 g/mol
InChI Key: DTLVTCSIZOCIED-UHFFFAOYSA-N
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Description

1-Benzyl-4-(6-chloropyridin-2-yl)piperazine is a chemical compound with the CAS Number: 1220036-26-9 . It has a molecular weight of 287.79 and its IUPAC name is 1-benzyl-4-(6-chloro-2-pyridinyl)piperazine .


Molecular Structure Analysis

The molecular formula of 1-Benzyl-4-(6-chloropyridin-2-yl)piperazine is C16H18ClN3 . The InChI code for this compound is 1S/C16H18ClN3/c17-15-7-4-8-16(18-15)20-11-9-19(10-12-20)13-14-5-2-1-3-6-14/h1-8H,9-13H2 .

Scientific Research Applications

Antimicrobial Applications

A study by Patel, Agravat, and Shaikh (2011) reported on the synthesis of new pyridine derivatives using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to compounds with variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Therapeutic Drug Development

Shibuya et al. (2018) identified an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), with significant selectivity over ACAT-2. The compound, designed by incorporating a piperazine unit, showed enhanced solubility and improved oral absorption, suggesting potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Chemical Synthesis and Molecular Interaction Studies

Gan et al. (2003) synthesized novel piperazine substituted naphthalimide compounds, exploring their luminescent properties and photo-induced electron transfer. These findings have implications for the development of fluorescent probes for various applications (Gan et al., 2003).

Perin et al. (2011) achieved the synthesis of novel benzimidazo[1,2-a]quinolines, substituted with various nuclei, using microwave-assisted amination. These compounds showed potential applications as DNA-specific fluorescent probes, underlined by their spectroscopic characterization and crystal structure determination (Perin et al., 2011).

Safety and Hazards

The safety information for 1-Benzyl-4-(6-chloropyridin-2-yl)piperazine includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .

properties

IUPAC Name

1-benzyl-4-(6-chloropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3/c17-15-7-4-8-16(18-15)20-11-9-19(10-12-20)13-14-5-2-1-3-6-14/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLVTCSIZOCIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(6-chloropyridin-2-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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